molecular formula C4H5N3O2S B13117079 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid

Cat. No.: B13117079
M. Wt: 159.17 g/mol
InChI Key: KRBISRDRRONYDV-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyanoacetamide.

    Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.

    Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.

    Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.

    Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.

    Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.

    Hydrolysis: Finally, hydrolysis of the nitrile group yields this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products:

Scientific Research Applications

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but differs in its substitution pattern.

    2-(2-Aminothiazol-4-yl)acetic acid: This compound features a thiazole ring instead of a thiadiazole ring.

Uniqueness: 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

2-amino-2-(thiadiazol-4-yl)acetic acid

InChI

InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9)

InChI Key

KRBISRDRRONYDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C(C(=O)O)N

Origin of Product

United States

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